

# Synthesis and characterization of 2-hydroxy-5-isopropylbenzaldehyde

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## Compound of Interest

Compound Name:	2-hydroxy-5-isopropylbenzaldehyde
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An In-depth Technical Guide to the Synthesis and Characterization of **2-hydroxy-5-isopropylbenzaldehyde**

## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-hydroxy-5-isopropylbenzaldehyde**, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and specialty chemicals. This document delves into prevalent synthetic strategies, offering a detailed, field-proven experimental protocol for the Reimer-Tiemann reaction. Furthermore, it establishes a framework for the rigorous characterization and validation of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this compound.

## Introduction and Physicochemical Properties

**2-hydroxy-5-isopropylbenzaldehyde**, also known as 5-isopropylsalicylaldehyde, is an organic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and isopropyl groups. The relative positions of these functional groups, particularly the ortho-hydroxyl and aldehyde moieties, allow for intramolecular hydrogen bonding, influencing its physical properties and

reactivity. Its structure makes it a key precursor for the synthesis of Schiff bases, ligands for metal complexes, and various heterocyclic compounds with potential biological activities.

Table 1: Physicochemical Properties of **2-hydroxy-5-isopropylbenzaldehyde**

Property	Value	Source(s)
CAS Number	68591-07-1	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	164.20 g/mol	<a href="#">[1]</a>
Appearance	Solid	
IUPAC Name	2-hydroxy-5-isopropylbenzaldehyde	<a href="#">[2]</a>
InChI Key	OUAWQHGDAGFMAW-UHFFFAOYSA-N	

## Comparative Analysis of Synthetic Strategies

The synthesis of hydroxybenzaldehydes from phenolic precursors is a cornerstone of organic chemistry. For the ortho-formylation of 4-isopropylphenol to yield the target compound, two classical methods are primarily considered: the Reimer-Tiemann reaction and the Duff reaction.

### The Reimer-Tiemann Reaction

This reaction is a widely used method for the ortho-formylation of phenols.[\[3\]\[4\]](#) It typically involves reacting a phenol with chloroform (CHCl<sub>3</sub>) in the presence of a strong base, such as sodium hydroxide (NaOH).[\[5\]](#) The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl<sub>2</sub>), a highly reactive electrophile.[\[6\]](#) The electron-rich phenoxide ion, formed by the deprotonation of the phenol by the base, undergoes electrophilic attack by the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[\[3\]\[5\]](#) Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the final aldehyde product.[\[3\]](#)

- Advantages: Well-established, reliable for ortho-formylation, and utilizes readily available reagents.
- Disadvantages: Yields can be moderate, the reaction can be highly exothermic, and the use of chloroform presents environmental and safety concerns.<sup>[5]</sup> The reaction is often performed in a biphasic system, which may require vigorous mixing or a phase-transfer catalyst to achieve efficient reaction rates.<sup>[3][6]</sup>

## The Duff Reaction

The Duff reaction provides an alternative route for the formylation of activated aromatic compounds like phenols.<sup>[7]</sup> This method employs hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.<sup>[7][8][9]</sup> The reaction mechanism involves the electrophilic attack of an iminium ion, generated from protonated hexamine, onto the aromatic ring.<sup>[7]</sup> An intramolecular redox process followed by acid hydrolysis liberates the aldehyde.<sup>[7]</sup> Like the Reimer-Tiemann reaction, the Duff reaction generally favors ortho-formylation on unhindered phenols.<sup>[7]</sup>

- Advantages: Avoids the use of chloroform. In some cases, it can be faster and provide better yields than the Reimer-Tiemann reaction.<sup>[8]</sup>
- Disadvantages: The reaction is generally inefficient and requires high temperatures (150-160°C in glycerol).<sup>[7][8]</sup> The scope can be limited, as it requires strongly electron-donating groups on the aromatic ring.<sup>[7]</sup>

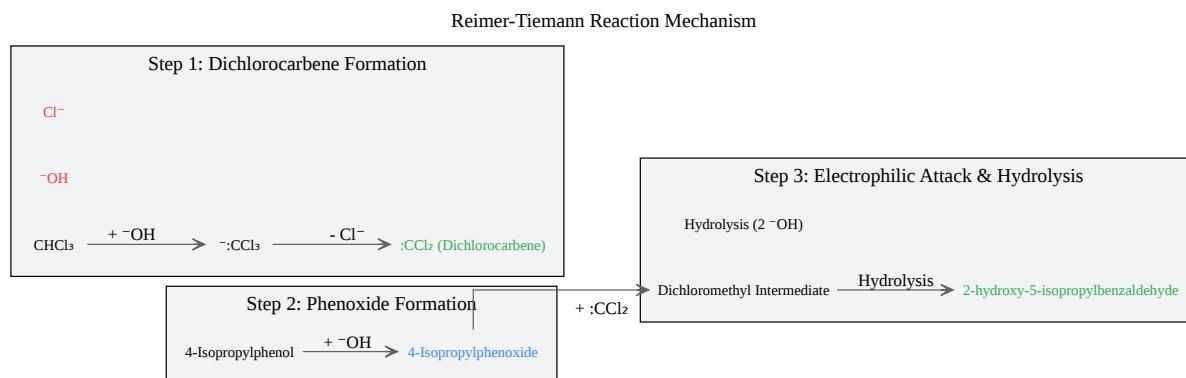
Rationale for Protocol Selection: For this guide, the Reimer-Tiemann reaction is selected for the detailed protocol. Its mechanism is thoroughly understood, and its execution, while requiring careful control, is a staple in synthetic organic chemistry, making it a valuable and instructive example for the target audience.

## Recommended Synthetic Protocol: Reimer-Tiemann Reaction

This section provides a detailed, step-by-step protocol for the synthesis of **2-hydroxy-5-isopropylbenzaldehyde** from 4-isopropylphenol.

## Reaction Mechanism

The mechanism involves the generation of dichlorocarbene, which acts as the key electrophile in the aromatic substitution reaction.



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Caption: Mechanism of the Reimer-Tiemann reaction for ortho-formylation.

## Materials and Reagents

Table 2: Reagents for Synthesis

Reagent	Molar Mass ( g/mol )	Quantity	Moles
4-Isopropylphenol	136.19	13.62 g	0.10
Sodium Hydroxide	40.00	24.00 g	0.60
Chloroform	119.38	12.0 mL (17.8 g)	0.15
Deionized Water	18.02	40 mL	-
Diethyl Ether	74.12	~200 mL	-
6M Hydrochloric Acid	36.46	As needed	-
Anhydrous MgSO <sub>4</sub>	120.37	As needed	-

## Experimental Procedure

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood.

Chloroform is a suspected carcinogen, and concentrated acids and bases are corrosive.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

- Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (24.0 g) in deionized water (40 mL).
- Addition of Phenol: To the stirred NaOH solution, add 4-isopropylphenol (13.62 g). Stir until a homogenous solution of the sodium phenoxide is formed.
- Heating and Chloroform Addition: Heat the mixture to 60-65°C using a water bath. Once the temperature is stable, add chloroform (12.0 mL) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the specified range.<sup>[5]</sup>
- Reaction: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 90 minutes. The mixture will typically turn into a thick paste.

- **Workup - Chloroform Removal:** After the reaction period, remove the excess chloroform by steam distillation or carefully under reduced pressure using a rotary evaporator.
- **Workup - Acidification:** Cool the remaining reaction mixture in an ice bath. Carefully acidify the alkaline solution by slowly adding 6M hydrochloric acid with constant stirring until the pH is approximately 2-3. A dark, oily product should separate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined ether extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and remove the solvent under reduced pressure to yield the crude product.

## Purification

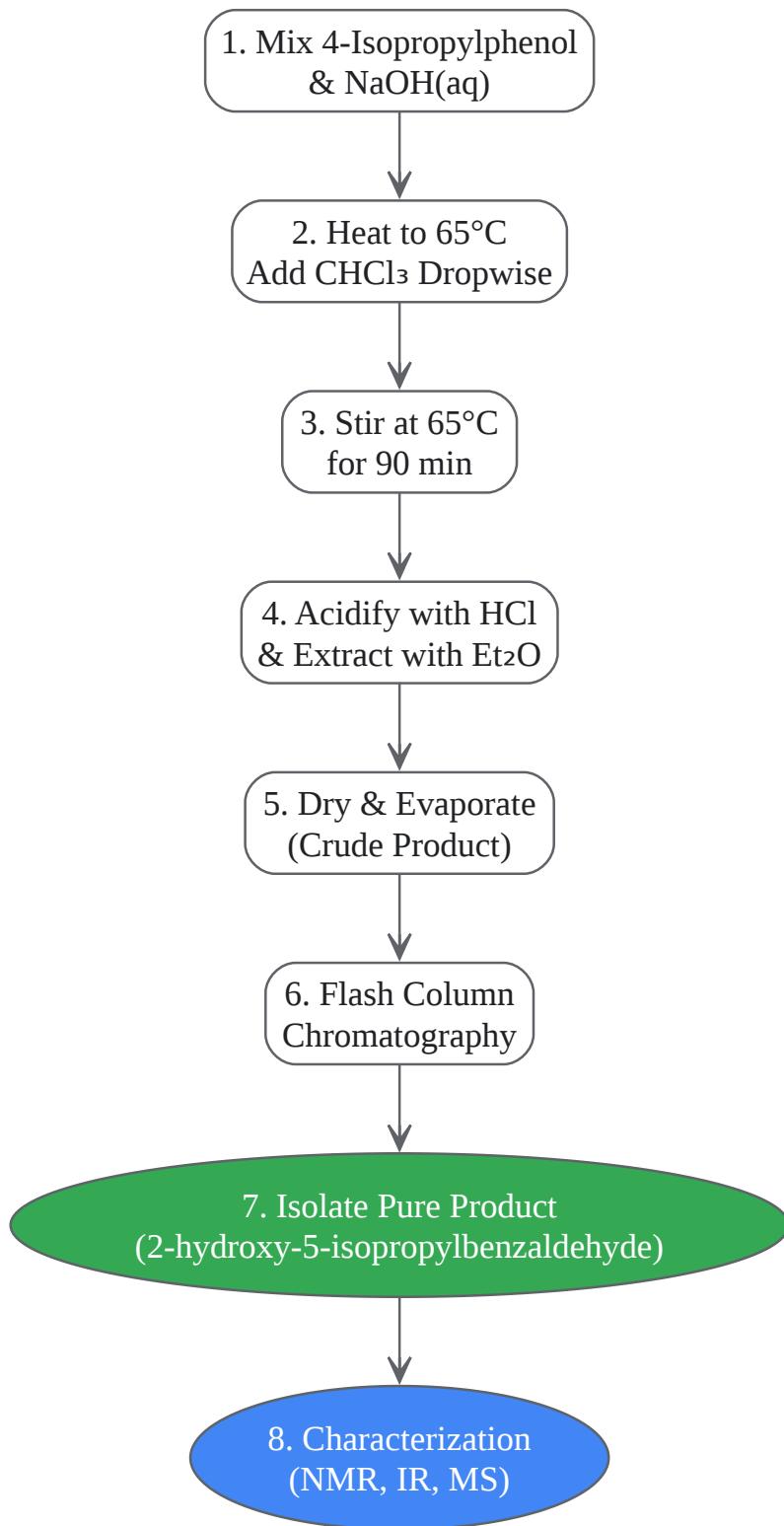
The crude product is typically a dark oil or semi-solid containing the desired ortho-isomer, some para-isomer, and unreacted starting material. Purification via flash column chromatography is recommended.

- **Stationary Phase:** Silica gel (230-400 mesh).
- **Mobile Phase:** A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 15%) is effective.
- **Monitoring:** The separation can be monitored by Thin Layer Chromatography (TLC). The desired product will have a different  $R_f$  value than the starting material and byproducts.
- **Isolation:** Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain **2-hydroxy-5-isopropylbenzaldehyde** as a solid.

## Experimental Workflow Overview

The entire process from starting materials to the final purified product involves several distinct stages.

## Synthesis &amp; Purification Workflow

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Caption: Step-by-step workflow for the synthesis and purification.

# Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **2-hydroxy-5-isopropylbenzaldehyde**.

## <sup>1</sup>H NMR Spectroscopy

Proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum should be recorded in a deuterated solvent such as  $\text{CDCl}_3$ .

Table 3: Expected <sup>1</sup>H NMR Chemical Shifts

Proton Assignment	Expected Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale / Comparison
Phenolic -OH	~11.0	Singlet (broad)	1H	Deshielded due to intramolecular H-bonding with the aldehyde C=O group, similar to salicylaldehyde. <a href="#">[10]</a> <a href="#">[11]</a>
Aldehyde -CHO	~9.8	Singlet	1H	Characteristic chemical shift for aromatic aldehyde protons. <a href="#">[10]</a>
Aromatic H (C3)	~7.4	Doublet (d)	1H	Ortho to the aldehyde group.
Aromatic H (C4)	~7.3	Doublet of doublets (dd)	1H	Ortho to the isopropyl group and meta to the aldehyde.
Aromatic H (C6)	~7.0	Doublet (d)	1H	Ortho to the hydroxyl group.
Isopropyl -CH	~3.0	Septet (sept)	1H	Methine proton split by six adjacent methyl protons. Similar to cuminaldehyde. <a href="#">[12]</a>
Isopropyl -CH <sub>3</sub>	~1.25	Doublet (d)	6H	Two equivalent methyl groups split by the

methine proton.

[12]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Frequencies

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Appearance
O-H (Phenolic)	Stretch	3100 - 3300	Broad
C-H (Aromatic)	Stretch	3000 - 3100	Sharp, medium
C-H (Aliphatic)	Stretch	2870 - 2960	Sharp, medium
C=O (Aldehyde)	Stretch	1650 - 1670	Strong, sharp
C=C (Aromatic)	Stretch	1580 - 1620	Medium to strong

The broadness of the O-H stretching band and the relatively low frequency of the C=O stretch are strong indicators of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups, a hallmark of ortho-hydroxybenzaldehydes.[13]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

- Expected Molecular Ion (M<sup>+</sup>): For C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>, the exact mass is 164.0837. A high-resolution mass spectrum should show a prominent peak at m/z ≈ 164.08. An electron ionization (EI) spectrum will show the molecular ion peak at m/z = 164.
- Key Fragmentation: Common fragmentation pathways for salicylaldehydes include the loss of a hydrogen radical ([M-1]<sup>+</sup>), the loss of the formyl group ([M-29]<sup>+</sup>), and the loss of carbon

monoxide ([M-28]<sup>+</sup>).[\[14\]](#)

## Conclusion

This guide has detailed a reliable and instructive pathway for the synthesis of **2-hydroxy-5-isopropylbenzaldehyde** via the Reimer-Tiemann reaction. By following the outlined experimental protocol and employing the described analytical techniques for characterization, researchers can confidently prepare and validate this important chemical intermediate. The provided data on expected spectroscopic signatures serves as a benchmark for ensuring the successful synthesis and purification of the target compound.

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